2-Pentylpyridine

Description

Overview of Pyridine (B92270) Derivatives in Academic Contexts

Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, and its derivatives represent a cornerstone in the field of chemical research. globalresearchonline.net Structurally related to benzene (B151609), with one methine group (=CH−) replaced by a nitrogen atom, the pyridine ring is an essential scaffold in medicinal chemistry and drug design. globalresearchonline.netmdpi.comrsc.org Pyridine derivatives are prevalent in numerous natural products and are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. rsc.orgsolubilityofthings.com

In academic and industrial research, the pyridine nucleus is recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. rsc.orgresearchgate.net This has led to the development of a multitude of pyridine-containing compounds with diverse and significant biological activities. These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, antioxidant, and anticonvulsant properties, among others. researchgate.netbohrium.com Researchers continuously explore new synthetic methodologies to create novel pyridine derivatives, aiming to enhance their therapeutic potential and address various diseases. globalresearchonline.netresearchgate.net Beyond medicine, they are used as reagents and solvents in organic synthesis and are integral to the development of herbicides and insecticides. rsc.orgbohrium.com

Significance of 2-Pentylpyridine as a Model Compound and Research Target

This compound, an alkyl-substituted pyridine, serves as a specific and valuable compound in various research contexts. It is an organic compound characterized by a pyridine ring with a pentyl group attached at the second position. ontosight.aicymitquimica.com While it functions as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals, a significant body of research focuses on its role in food chemistry and flavor science. solubilityofthings.comcymitquimica.com

This compound has been identified as a key aroma and flavor compound, both desirable and undesirable, in a variety of food products. foodb.ca It is reported as a steam-volatile component in roasted peanuts and is found in shallow-fried beef. chemicalbook.com Its formation is often linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor. acs.org

A substantial area of investigation involves its role as a major contributor to the "beany" or grassy off-flavor in soybean protein isolates (SPI), which can limit their use in food products. researchgate.netdss.go.th Researchers have used this compound as a model compound to study the mechanisms of off-flavor formation. Studies have confirmed that 2,4-decadienal and ammonia (B1221849) are precursors in its synthesis during the processing of SPI. researchgate.netdss.go.th The influence of factors like pH, temperature, and the presence of pro-oxidants on the yield of this compound has been extensively studied to find ways to mitigate its formation. dss.go.thresearchgate.net This research is crucial for improving the palatability and consumer acceptance of soy-based food products. foodb.cadss.go.th

Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H15N | synquestlabs.comnist.gov |

| Molecular Weight | 149.23 g/mol | nist.govnih.gov |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Odor | Tallowy-like, earthy, herbaceous | solubilityofthings.comchemicalbook.com |

| Boiling Point | 102-107 °C | chemicalbook.comnih.gov |

| Density | 0.897 g/mL at 25 °C | chemicalbook.com |

| Refractive Index (n20/D) | 1.488 | chemicalbook.com |

| CAS Number | 2294-76-0 | synquestlabs.comnist.gov |

Spectroscopic Data of this compound

| Technique | Data Highlights | Source |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.52 (d), 7.58 (t), 7.14 (d), 7.08 (t), 2.78 (t), 1.73 (m), 1.35 (m), 0.90 (t) | nih.gov |

| ¹³C NMR (100.40 MHz, CDCl₃) | δ (ppm): 162.60, 149.21, 136.20, 122.68, 120.84, 38.44, 31.63, 29.62, 22.55, 14.02 | nih.gov |

| Mass Spectrometry (EI) | Major m/z fragments: 93, 106 | dss.go.thnih.gov |

| Infrared Spectroscopy | Data available in the NIST WebBook | nist.gov |

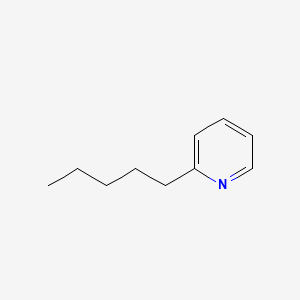

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-pentylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-3-4-7-10-8-5-6-9-11-10/h5-6,8-9H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDXVAOHEOSTFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062308 | |

| Record name | 2-Pentylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; | |

| Record name | 2-Pentylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

102.00 to 107.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Pentylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Pentylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.895-0.901 | |

| Record name | 2-Pentylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2294-76-0 | |

| Record name | 2-Pentylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2294-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PENTYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pentylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N74L1UD11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Pentylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 2 Pentylpyridine and Its Analogues

Classical Approaches to 2-Pentylpyridine Synthesis

Classical methods for synthesizing this compound have historically relied on the reactivity of organometallic reagents with pyridine (B92270) precursors or the reduction of unsaturated side chains.

Alkylation reactions represent a fundamental approach to forming the C-C bond between the pyridine ring and the pentyl group. These methods often involve the use of highly reactive organometallic species.

One common strategy is the reaction of an organolithium reagent with pyridine. For instance, ether-free alkyllithium compounds react with pyridine to form 2-alkylpyridines. rsc.org A specific method involves the alkylation of 2-picoline (2-methylpyridine). The methyl group of 2-picoline can be deprotonated by a strong base like sodamide or an organolithium reagent to form a nucleophilic 2-picolyl anion. This anion can then react with a butyl halide (e.g., butyl bromide) in a nucleophilic substitution reaction to yield this compound. The reaction of n-butyl chloride with magnesium in 2-picoline results in a mixture containing this compound. rsc.orgrsc.org

Another classical approach is the Chichibabin reaction, which typically involves the amination of pyridine using sodium amide to produce 2-aminopyridine. myttex.net While not a direct alkylation, the resulting amino group can be subsequently replaced, or the reaction can be adapted. A related reaction involves treating pyridine derivatives with organolithium reagents, which act as nucleophiles attacking the 2-position of the pyridine ring. myttex.net A patent from 1991 describes the synthesis of 2-(3-pentyl)pyridine (B1584418) as a novel composition of matter through a modified Chichibabin reaction under pressure. google.com

Grignard reagents are also employed. The reaction of a pentyl magnesium halide (a Grignard reagent) with a suitable pyridine precursor can lead to the formation of this compound. For example, the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, yields 2-substituted pyridines. organic-chemistry.orggoogle.com

Table 1: Classical Alkylation Reactions for Pyridine Derivatives

| Pyridine Precursor | Reagent 1 | Reagent 2 | Product | Reference |

|---|---|---|---|---|

| 2-Picoline | Strong Base (e.g., Sodamide) | Butyl Halide | This compound | rsc.orgrsc.org |

| Pyridine | n-Butyl Lithium | - | 2-Butylpyridine | rsc.org |

| Pyridine N-Oxide | Pentyl Grignard Reagent | Acetic Anhydride | This compound | organic-chemistry.orggoogle.com |

Hydrogenation provides an alternative pathway to this compound, starting from a precursor that already contains a five-carbon chain attached to the pyridine ring, but with one or more double bonds. The synthesis can be achieved by the catalytic hydrogenation of 2-pentenylpyridine. vdoc.pub In this process, the unsaturated pentenyl side chain is reduced to a saturated pentyl group.

This reduction is typically carried out using a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide, under an atmosphere of hydrogen gas. vdoc.pubgoogle.comarchive.org For example, 2-amylpyridines (an older term for 2-pentylpyridines) have been obtained by the catalytic hydrogenation of the corresponding alkenylpyridine. vdoc.pub The choice of catalyst and reaction conditions (temperature, pressure) is crucial to ensure the selective hydrogenation of the side chain without affecting the aromatic pyridine ring.

Table 2: Hydrogenation for 2-Alkylpyridine Synthesis

| Substrate | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Pentenylpyridine | Metal Catalyst (e.g., Raney Ni, Pd/C) | H₂ atmosphere | This compound | vdoc.pub |

| 2-Cyclopentenylpyridine | Platinum Oxide | Hydrogenation | 2-Cyclopentylpyridine | archive.org |

| 2-Methyl-6-vinylpyridine | Raney Nickel | Hydrogenation | 6-Ethyl-2-methylpyridine | vdoc.pub |

Alkylation Reactions of Pyridine Precursors

Contemporary Synthetic Strategies

Modern synthetic chemistry offers more sophisticated and often more efficient and selective methods for the preparation of this compound and its analogues. These strategies frequently involve transition-metal catalysis, which allows for reactions under milder conditions and with greater functional group tolerance.

Transition-metal catalysis has become a cornerstone for the synthesis of substituted pyridines. Cross-coupling reactions, such as Suzuki, Negishi, and Kumada couplings, are powerful tools for forming C(sp²)-C(sp³) bonds.

Palladium catalysts are widely used. For example, a B-alkyl Suzuki cross-coupling of 2-pyridyl ammonium (B1175870) salts with organoboranes can provide functionalized 2-alkylpyridines using a palladium-N-heterocyclic carbene (Pd-NHC) catalyst system. organic-chemistry.org Another approach involves the palladium-catalyzed reaction between a 2-halopyridine (e.g., 2-bromopyridine) and a pentyl-containing organometallic reagent, such as a pentyl Grignard reagent or pentylzinc reagent. researchgate.net A patent describes the synthesis of 4-methyl-2-pentyl-pyridine by reacting 2-bromo-4-methyl pyridine with pentyl magnesium bromide in the presence of a palladium catalyst, Pd(dppf)₂Cl₂. google.com

Copper-catalyzed reactions have also emerged as a cost-effective alternative. Copper can catalyze the direct C-H arylation of pyridine N-oxides with arylboronic esters, which, after reduction, provides 2-arylpyridines. rsc.org While not a direct alkylation, related copper-catalyzed methods are being developed for C-C bond formation. For instance, copper-catalyzed tandem reactions can achieve benzylic C(sp³)–H acyloxylation of 2-alkylpyridines. acs.orgacs.orgresearchgate.net

Table 3: Examples of Transition Metal-Catalyzed Synthesis of 2-Alkylpyridine Derivatives

| Pyridine Substrate | Coupling Partner | Catalyst | Product | Reference |

|---|---|---|---|---|

| 2-Bromo-4-methyl pyridine | Pentyl magnesium bromide | Pd(dppf)₂Cl₂ | 4-Methyl-2-pentyl-pyridine | google.com |

| 2-Pyridyl ammonium salts | B-alkyl organoboranes | Pd-NHC | 2-Alkylpyridines | organic-chemistry.org |

| Pyridine N-oxides | Arylboronic esters | Copper catalyst | 2-Arylpyridines | rsc.org |

| 2-Alkylpyridines | Allylic carbonates | Dual Cu/Ir catalysts | Allylated 2-Alkylpyridines | nih.gov |

Direct C-H functionalization has gained prominence as an atom-economical strategy for modifying heterocyclic compounds. This approach avoids the need for pre-functionalized starting materials (like halopyridines), allowing for the direct conversion of a C-H bond into a C-C bond.

For pyridines, C-H activation is challenging due to the electronic properties of the ring, but several systems have been developed. Nickel/Lewis acid catalytic systems can achieve selective alkylation at the C2 or C4 positions. dicp.ac.cnnih.gov For example, a chiral phosphine (B1218219) oxide-ligated Nickel-Aluminum bimetallic catalyst has been used for the enantioselective C2-H alkylation of various pyridines. dicp.ac.cnbeilstein-journals.org

Another innovative method involves the use of transient directing groups or activators. An efficient palladium-catalyzed arylation of alkylpyridines has been developed using an N-methyl group as a transient activator. The alkylpyridine is first converted to an N-methylpyridinium salt, which undergoes selective C6 arylation and is subsequently demethylated in the same pot. acs.org Similarly, regiodivergent alkylation can be achieved using 1,1-diborylalkanes activated by different alkyllithium reagents; the choice of activator dictates whether alkylation occurs at the C2 or C4 position. acs.org

Transition Metal-Catalyzed Coupling Reactions

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be accomplished either by starting with substituted pyridines in the aforementioned reactions or by further modifying the this compound molecule.

A common strategy is to use a substituted 2-halopyridine as a starting material in a transition-metal-catalyzed cross-coupling reaction. As mentioned, 4-methyl-2-pentyl-pyridine was prepared from 2-bromo-4-methyl pyridine and pentyl magnesium bromide. google.com This approach can be generalized to a wide range of substituted halopyridines to produce derivatives with substituents at the 3, 4, 5, or 6 positions.

Furthermore, sequential functionalization is possible. Using the regiodivergent alkylation strategy, a pyridine ring can first be alkylated at the C4 position, and the resulting product can then undergo a second, different alkylation at the C2 position, allowing for the synthesis of complex, differentially substituted 2,4-dialkylated pyridines. acs.org A series of bis(4-pentylpyridinium) compounds, where two 4-pentylpyridine (B1585831) units are connected by various spacer groups, have also been synthesized and investigated for their biological activity. nih.gov

Substituted Pyridines

The synthesis of substituted this compound derivatives can be achieved through various strategies, including multi-component reactions and catalyzed cyclizations. These methods allow for the introduction of additional functional groups on the pyridine core, modifying the compound's physicochemical properties.

One established method for producing a substituted analogue, 5-methyl-2-pentylpyridine, is through vapor-phase cyclization reactions. vulcanchem.com This process utilizes precursor aldehydes and ammonia (B1221849) in the presence of a zeolite catalyst, such as HZSM-5, HY, or Hb. vulcanchem.com The reaction is typically conducted at high temperatures, around 400°C, and involves the condensation of the reactants to form intermediate imines, followed by a catalyst-mediated cyclization and subsequent dehydration to yield the aromatic pyridine ring. vulcanchem.com

More general and versatile approaches for creating polysubstituted pyridines involve one-pot, multi-component reactions. An efficient, environmentally conscious method employs a magnetically recoverable nano copper ferrite (B1171679) catalyst for the cyclo-condensation of an aromatic aldehyde, malononitrile, and a substituted phenol. This approach offers high yields and short reaction times. Another strategy is a Hantzsch-type synthesis that uses rongalite as a C1 source to assemble the pyridine ring. This method demonstrates broad functional group tolerance, reacting β-enamine carbonyl compounds with rongalite to form 2,3,5,6-tetrasubstituted pyridines. mdpi.com

Table 1: Selected Synthetic Methodologies for Substituted Pyridines

| Method | Reactants | Catalyst/Reagent | Conditions | Product Type | Ref |

|---|---|---|---|---|---|

| Vapor-Phase Cyclization | Aldehydes, Ammonia | Zeolite (e.g., HZSM-5) | 400°C | Alkyl-substituted pyridines | vulcanchem.com |

| One-Pot Three-Component | Aromatic aldehyde, Malononitrile, Substituted phenol | Nano copper ferrite | 50°C to reflux, Ethanol (B145695) | Polysubstituted pyridines | |

| Hantzsch-type Synthesis | β-enamine carbonyls | Rongalite, Trifluoroacetic acid | DMSO | 2,3,5,6-tetrasubstituted pyridines | mdpi.com |

Chiral Analogues and Stereoselective Synthesis

The development of chiral analogues of this compound is crucial for applications where specific stereochemistry is required. Stereoselective synthesis introduces chirality either at the pyridine ring or, more commonly, on the alkyl side-chain.

A prominent strategy for accessing chiral 2-alkylpyridine derivatives is through chemoenzymatic methods. Specifically, the kinetic resolution of racemic 4-chloro-2-(1-hydroxyalkyl)pyridines using lipases has proven highly effective. lookchem.com This process involves the enantioselective acylation of the secondary alcohol on the side chain. The use of immobilized Pseudomonas cepacia lipase (B570770) (PSL-C) with vinyl acetate (B1210297) as the acylating agent in an organic solvent like tetrahydrofuran (B95107) (THF) can achieve high levels of stereoselectivity. lookchem.com This enzymatic resolution allows for the separation of the two enantiomers, providing both the acylated product and the remaining unreacted alcohol in high enantiomeric excess (ee). lookchem.com Subsequent chemical modification of the chloro- and hydroxyl- functionalities can yield a variety of chiral this compound analogues.

The synthesis of the racemic precursor alcohols begins with 4-chloro-2-cyanopyridine, which is reacted with an appropriate organomagnesium derivative (a Grignard reagent) to form a ketone. lookchem.com Due to the volatility of these ketones, they are typically reduced in situ with a reducing agent like sodium borohydride (B1222165) to produce the desired racemic secondary alcohols. lookchem.com

Table 2: Enzymatic Kinetic Resolution of a Racemic 2-(1-hydroxyalkyl)pyridine Precursor

| Biocatalyst | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) | Ref |

|---|---|---|---|---|---|

| Pseudomonas cepacia lipase (PSL-C) | 14 | 50 | 99 | 99 | lookchem.com |

Other approaches to asymmetric synthesis include the use of chiral auxiliaries, such as those derived from the natural chiral pool like (-)-menthol, which can be incorporated into the reactants to direct the stereochemical outcome of a reaction. researchgate.net Furthermore, organocatalytic domino reactions, employing bifunctional catalysts based on natural alkaloids like quinine, represent a powerful tool for constructing complex chiral molecules, including dihydropyrano[2,3-c]pyrazoles, in a stereoselective manner, a strategy that could be adapted for pyridine systems. metu.edu.tr

Reactivity and Reaction Mechanisms of 2 Pentylpyridine

Electrophilic Aromatic Substitution Reactions of the Pyridine (B92270) Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. gcwgandhinagar.com Electrophilic attack on the neutral pyridine molecule is difficult and often requires forcing conditions. When it does occur, substitution is directed to the 3- and 5-positions. However, activating the pyridine ring, for instance, by N-oxide formation, can facilitate electrophilic substitution. gcwgandhinagar.com

Nucleophilic Attack at the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of 2-pentylpyridine possesses a lone pair of electrons and is susceptible to attack by nucleophiles. Alkyl halides and sulfates readily react with pyridines to form quaternary pyridinium (B92312) salts. gcwgandhinagar.com For instance, this compound can react with alkylating agents, leading to the formation of N-alkyl-2-pentylpyridinium salts.

Nucleophilic aromatic substitution on the pyridine ring is more facile than in benzene and preferentially occurs at the 2- and 4-positions. stackexchange.comquora.com This is because the intermediate formed upon nucleophilic attack at these positions is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.com

Reactions Involving the Pentyl Side Chain

The pentyl group attached to the pyridine ring can undergo various reactions, often influenced by the pyridine ring itself. The carbon atom of the pentyl group attached directly to the pyridine ring (the α-carbon) is activated and can be deprotonated by strong bases to form a carbanion. This carbanion can then react with electrophiles, such as alkyl halides, in side-chain alkylation reactions. acs.orgnih.gov The acidity of these α-hydrogens makes 2-alkylpyridines suitable substrates for various condensation and functionalization reactions. rsc.org

Recent research has focused on the direct C(sp³)–H functionalization of the alkyl side chain of 2-alkylpyridines. For example, palladium-catalyzed asymmetric allylation of 2-alkylpyridines has been developed, enabling the introduction of an allyl group at the α-position of the pentyl chain. nih.gov Another approach involves a base- and catalyst-free C(sp³)–H allylic alkylation using Morita-Baylis-Hillman carbonates, which proceeds through a tandem nucleophilic substitution and aza-Cope rearrangement. beilstein-journals.orgbeilstein-journals.orgnih.gov

Mechanistic Investigations of this compound Formation in Complex Systems

This compound is a significant flavor compound found in many cooked foods, and its formation is often a result of complex chemical reactions occurring during processes like the Maillard reaction and lipid oxidation. acs.org

The formation of this compound is intricately linked to the interaction between the Maillard reaction and lipid oxidation pathways. nih.govencyclopedia.pubmdpi.com The Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, produces a variety of heterocyclic compounds. acs.org Simultaneously, the oxidation of lipids, particularly unsaturated fatty acids like linoleic acid, generates reactive carbonyl compounds. encyclopedia.pubmdpi.com

The interaction of intermediates from both pathways is crucial for the formation of this compound. encyclopedia.pubmdpi.com Specifically, 2,4-decadienal, a product of linoleic acid oxidation, is a key precursor. mdpi.comisnff-jfb.com

The primary mechanism for this compound formation involves the reaction of 2,4-decadienal with ammonia (B1221849). dss.go.thdss.go.th This reaction is proposed to proceed through the condensation of ammonia with 2,4-decadienal to form a Schiff base intermediate, followed by ring closure and subsequent oxidation to yield this compound. dss.go.th Stable isotope studies using ¹³C-labeled 2,4-decadienal and ¹⁵N-ammonia have confirmed their roles as direct precursors in the formation of this compound in soybean protein isolates. dss.go.thresearchgate.net The yield of this compound is significantly higher when both 2,4-decadienal and ammonia are present compared to when only 2,4-decadienal is added. dss.go.thresearchgate.net The reaction is also influenced by pH, with higher levels of this compound being formed at a pH of 9. dss.go.thdss.go.thresearchgate.net

Amino acids can serve as a source of the nitrogen atom required for the formation of the pyridine ring. dss.go.th They can either release ammonia through deamidation or deamination, which then reacts with 2,4-decadienal, or potentially react more directly. dss.go.thacs.org

Studies have shown that different amino acids have varying effects on the formation of this compound. In model systems reacting 2,4-decadienal with various amino acids, the relative yields of alkylpyridine formation were found to be in the order of asparagine > glutamine > aspartic acid > glutamic acid > glycine. scispace.comacs.org Arginine and lysine (B10760008) also increased the formation of this compound when added with 2,4-decadienal, while others like histidine had no effect. dss.go.thresearchgate.net

The ability of amino acids to generate free ammonia appears to be a key factor. acs.orgacs.org Asparagine and glutamine, which can readily undergo deamidation to release ammonia, are particularly effective in promoting this compound formation. dss.go.thacs.orgnih.gov Isotope labeling studies have shown that the amide nitrogen of asparagine and glutamine is incorporated into the this compound molecule. acs.org While the α-amino groups of amino acids can also contribute, free ammonia is considered to be more reactive in this process. acs.org The reaction medium also plays a role, with studies showing that the formation of this compound from the reaction of glutamine and 2,4-decadienal is significantly higher in an oil medium compared to an aqueous one. acs.orgnih.gov

Table of Research Findings on this compound Formation:

| Precursors | Reaction Conditions | Key Findings | Reference(s) |

| 2,4-Decadienal and Ammonia | Soybean protein isolate processing, varying pH | Confirmed as direct precursors via isotope labeling. Yields are highest at pH 9. | dss.go.thdss.go.thresearchgate.net |

| 2,4-Decadienal and Amino Acids | Thermal interaction (180°C, pH 7.5) | Relative yields: asparagine > glutamine > aspartic acid > glutamic acid > glycine. | scispace.comacs.org |

| 2,4-Decadienal and Amino Acids | Soybean protein isolate processing | Arginine, lysine, asparagine, and glutamine increase this compound formation. | dss.go.thresearchgate.net |

| Glutamine and 2,4-Decadienal | Oil vs. Aqueous medium (180°C) | Over 10 times more this compound formed in oil medium. | acs.orgnih.gov |

Maillard Reactions and Lipid Oxidation Pathways

Impact of Environmental Factors (e.g., pH, Pro-oxidants, UV Light) on Formation Kinetics

The rate of formation of this compound is significantly influenced by various environmental and processing factors. Key among these are the pH of the reaction medium, the presence of pro-oxidants, and exposure to ultraviolet (UV) light. These factors can accelerate the degradation of precursor molecules, such as lipids and amino acids, thereby affecting the yield of this compound. researchgate.netdss.go.thdss.go.th

Impact of pH

The pH of the medium plays a critical role in the formation kinetics of this compound, although its effect can vary depending on the specific matrix and precursors present. In model systems using a buffer or a defatted soybean flour slurry, the highest yield of this compound from the reaction of 2,4-decadienal and ammonia occurs under basic conditions. dss.go.th Specifically, the highest concentration was observed at pH 9, followed by pH 7, and then pH 4.5. researchgate.netdss.go.th This is attributed to the fact that at pH 9, ammonia is the predominant nitrogen form, which readily reacts with 2,4-decadienal. dss.go.th

However, in studies involving the processing of soybean protein isolates (SPI), the effect of pH appears more complex. Research on protein fractions from defatted soybean flours revealed a dramatic increase in this compound concentration at a neutral pH. dss.go.th In protein fractions from Stressland soybeans, for instance, the concentration of this compound surged to 0.868 ppm at pH 7, a significant increase compared to 0.182 ppm at pH 4.5 and 0.199 ppm at pH 9. dss.go.th This rapid increase at neutral pH, occurring in less than one hour, was also observed in other soybean cultivars. dss.go.th One proposed explanation for this phenomenon at neutral pH is that protein deamidation is more structurally sensitive due to a succinimide (B58015) formation mechanism, which may facilitate the release of ammonia or create other reactive intermediates. dss.go.th This suggests that pH control is a crucial parameter for managing the formation of this potent flavor compound during protein processing. dss.go.th

Effect of pH on this compound Concentration in Soybean Protein Fractions

| Soybean Cultivar | This compound at pH 4.5 (ppm) | This compound at pH 7 (ppm) | This compound at pH 9 (ppm) | % Increase (pH 4.5 to pH 7) |

|---|---|---|---|---|

| Stressland | 0.182 | 0.868 | 0.199 | 355% |

| KS 4694 | 0.190 | 0.796 | Not specified | 320% |

| Edison | 0.176 | 0.713 | Not specified | 306% |

| LOX null | 0.125 | 0.146 | Not specified | 17% |

Data sourced from Zhou and Boatright (1999). dss.go.th

Impact of Pro-oxidants

The presence of pro-oxidants, such as metal ions, can significantly accelerate the formation of this compound. dss.go.th Studies on the processing of soy protein isolates have shown that the addition of pro-oxidants like ferric chloride (FeCl₃) and cupric chloride (CuCl₂) dramatically increases the concentration of this compound. researchgate.netdss.go.th In some cases, the level of this compound in the protein isolates increased by as much as 1256% compared to control samples without added pro-oxidants. researchgate.netdss.go.th The treatment with CuCl₂ was found to contribute to the largest increase. researchgate.netdss.go.th

This effect is strongly linked to the activity of lipoxygenase enzymes. dss.go.th The addition of pro-oxidants did not cause a significant increase in this compound levels in soy protein isolates from a lipoxygenase-null soybean variety. dss.go.th This indicates that the pro-oxidants likely accelerate the lipoxygenase-mediated oxidation of lipids, which produces the necessary precursors, like 2,4-decadienal, for this compound synthesis. dss.go.th

Impact of UV Light

Exposure to ultraviolet (UV) light is another factor that promotes the formation of this compound. dss.go.th When soy protein slurries were exposed to UV light (at wavelengths of 365 and 254 nm) during processing, the amount of this compound in the resulting protein isolates increased substantially. dss.go.thresearchgate.net The combination of UV treatment with the addition of pro-oxidants, particularly CuCl₂, resulted in the largest increases in this compound concentration. researchgate.netdss.go.th

Similar to the effect of pro-oxidants, the influence of UV light is connected to enzyme activity. dss.go.th In lipoxygenase-null soy protein isolates, UV treatment did not lead to a significant rise in this compound levels. dss.go.th This suggests that UV light acts as a catalyst for the reactions that form this compound, likely by promoting lipid oxidation and the generation of free radicals, which in turn accelerates the degradation pathways involving lipoxygenase. dss.go.thuvsolutionsmag.com Furthermore, research has shown that exposure to UV light can also increase the binding of this compound to soy proteins. researchgate.net

Increase in this compound in Soy Protein Isolates with Pro-oxidant and UV Light Treatment

| Soybean Variety | Treatment | % Increase Above Control |

|---|---|---|

| Burlison | FeCl₃ | 200% |

| Burlison | CuCl₂ | 1256% |

| Burlison | UV Light | 256% |

| Burlison | CuCl₂ + UV Light | 1144% |

| Stressland | FeCl₃ | 250% |

| Stressland | CuCl₂ | 650% |

| Stressland | UV Light | 200% |

| Stressland | CuCl₂ + UV Light | 719% |

Data represents the percentage increase above the control for each soybean variety. Sourced from Boatright et al. (1998). dss.go.th

Coordination Chemistry of 2 Pentylpyridine

2-Pentylpyridine as a Ligand in Metal Complexes

The synthesis of metal complexes containing this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. jscimedcentral.com The general method involves dissolving the metal precursor, such as a metal halide or acetate (B1210297), and then adding a stoichiometric amount of this compound. jscimedcentral.comcore.ac.uk The resulting complexes can be isolated as precipitates or by crystallization upon cooling or solvent evaporation. jscimedcentral.com

For instance, a study on 6-(3-pentyl)pyridine-2-carboxylic acid, a derivative of this compound, detailed its synthesis and subsequent complexation with Cd²⁺, Ni²⁺, and Zn²⁺. redalyc.org The synthesis involved a multi-step process starting from 2-cyano-6-(3-pentyl)pyridine. redalyc.org Characterization of such complexes is comprehensive, employing a suite of analytical techniques to confirm their structure and composition.

Common characterization techniques include:

Infrared (IR) Spectroscopy: To identify the coordination of the pyridine (B92270) nitrogen to the metal, which often results in a shift of the C=N and C=C stretching vibrations of the pyridine ring. jscimedcentral.comxmu.edu.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the complex in solution. Coordination to a metal center typically causes downfield shifts in the signals of the pyridine ring protons. jscimedcentral.comredalyc.org

Elemental Analysis: To determine the empirical formula of the complex and verify the metal-to-ligand ratio. redalyc.orgxmu.edu.cn

UV-Visible Spectroscopy: To study the electronic transitions within the complex, including d-d transitions and ligand-to-metal charge transfer (LMCT) bands. nih.gov

Table 1: Examples of Synthesized Metal Complexes with Pyridine-based Ligands and Characterization Methods

| Metal Complex System | Metal Ion | Ligand Type | Characterization Methods | Reference |

| Pyridine Complexes | Ni(II), Cu(I), Ag(I) | Monodentate Pyridine | Elemental Analysis, IR, NMR, Molar Conductance, Melting Point | jscimedcentral.com |

| Picolinic Acid Derivative Complexes | Cd(II), Ni(II), Zn(II) | 6-(3-pentyl)pyridine-2-carboxylic acid | Elemental Analysis, NMR, IR-FT | redalyc.org |

| Metallapyridyne Complex | Osmium | Polycyclic Pyridine Derivative | NMR, Elemental Analysis, X-ray Diffraction | xmu.edu.cn |

| Rhodium Carbonyl Complexes | Rhodium(I) | Substituted Pyridines | IR, NMR, Elemental Analysis | core.ac.uk |

| Palladium(II) Complexes | Pd(II) | Substituted Pyridines | NMR, X-ray Crystallography | nih.gov |

The electronic and geometric properties of metal-2-pentylpyridine complexes are intricately linked. The pyridine ring acts as a σ-donor and a π-acceptor, while the pentyl group primarily exerts electronic effects through induction and steric effects. rsc.org

Geometric Properties: In most cases, this compound acts as a monodentate ligand, binding to the metal through its nitrogen atom. jscimedcentral.com The geometry around the metal center is then determined by the metal's preferred coordination number and the steric bulk of the ligands. For a square-planar Pt(II) complex, the this compound ligand occupies one coordination site. arxiv.org In Hofmann-like coordination polymers, which feature 2D sheet structures, substituted pyridine ligands like 4-(3-pentyl)pyridine (B1582377) occupy the axial positions of an octahedral Fe(II) center. acs.orgmdpi.com The pentyl group can influence the packing of these sheets in the solid state. mdpi.com

Electronic Properties: The electronic properties of the complexes are significantly influenced by the ligand field created by this compound. Studies on related phosphorescent planar platinum(II) complexes with a 4-pentylpyridine (B1585831) ancillary ligand have shown that the ligand orbitals remain largely unchanged upon coordination, but the electronic behavior at the metal center can be modified by local hybridization and charge transfer to a substrate. arxiv.org Scanning tunneling microscopy (STM) and spectroscopy (STS) have been used to visualize the molecular orbitals of such complexes, revealing that charge transfer often occurs primarily through the metal atom. arxiv.org The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be fine-tuned by modifying substituents on the ligands. arxiv.org

Table 2: Selected Properties of a Pt(II) Complex with a Pentylpyridine Ligand (Pt-amyl)

| Property | Description | Observation | Reference |

| Geometry | Planar | The complex has a planar geometry, which facilitates well-defined interactions with its environment. | arxiv.org |

| Electronic Structure | Orbital Localization | Occupied states are primarily localized on the triazole groups of the main ligand, while unoccupied states are on the pyridine group. | arxiv.org |

| Molecule-Substrate Interaction | Charge Transfer | Charge transfer between the molecule and a Au(111) substrate occurs mainly through the Platinum (Pt) atom. | arxiv.org |

| HOMO-LUMO Gap | Spectroscopic Measurement | Local tunneling spectra show occupied states around -2 eV and unoccupied states above +2 eV. | arxiv.org |

Synthesis and Characterization of Metal-2-Pentylpyridine Complexes

Applications in Catalysis

Transition metal complexes are central to catalysis, and those containing pyridine-based ligands are no exception. glowscotland.org.ukgc11.ac.in They can function as either homogeneous or heterogeneous catalysts, depending on whether they are in the same phase as the reactants. glowscotland.org.ukgc11.ac.in The role of the this compound ligand can be to tune the steric and electronic environment of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. core.ac.uknih.gov

In homogeneous catalysis, the catalyst is dissolved in the reaction medium along with the reactants. gc11.ac.in Organometallic complexes, including those with pyridine ligands, are widely used. gc11.ac.inlibretexts.org The catalytic activity of rhodium(I) complexes in the carbonylation of methanol (B129727) has been shown to be influenced by the electronic properties of substituted pyridine ligands. core.ac.uk Similarly, the efficiency of Pd(II) complexes in Suzuki-Miyaura cross-coupling reactions correlates with the basicity of the pyridine ligands, with substitution patterns affecting the outcome. nih.gov

A key advantage of homogeneous catalysts is the high selectivity that can be achieved by modifying the ligand environment. lkouniv.ac.in For example, ruthenium-PNN pincer complexes have been used for the hydrogenation of CO₂ derivatives to methanol. mdpi.com While direct catalytic applications of this compound complexes are not extensively documented, the principles established for other substituted pyridines are applicable. The electron-donating nature of the pentyl group can increase the nucleophilicity of the metal center, potentially enhancing its catalytic activity in reactions like oxidative addition. core.ac.uk

Heterogeneous catalysts operate in a different phase from the reactants, which simplifies catalyst separation and reuse. glowscotland.org.uklibretexts.org This is a significant advantage in industrial processes. baranlab.org A common strategy is to immobilize a homogeneous catalyst onto a solid support. The synergy between heterogeneous metal nanoparticles (e.g., Ru NPs) and homogeneous organometallic complexes has been explored for selective hydrogenation, where the nanoparticle activates H₂ and the soluble complex transfers the hydride to the substrate. nih.gov

While specific examples of this compound complexes used in heterogeneous catalysis are scarce in the literature, the potential exists. Pyridine-functionalized materials, such as periodic mesoporous organosilicas, have been used to immobilize copper complexes for use as heterogeneous catalysts in epoxidation reactions. researchgate.net The this compound ligand could be incorporated into similar frameworks or its complexes could be supported on materials like alumina (B75360) or silica (B1680970) for various catalytic applications. libretexts.orgbaranlab.org

Homogeneous Catalysis

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. nih.gov Metal coordination is a powerful tool for directing the self-assembly of molecules into larger, ordered architectures. cmu.edu Ligands derived from pyridine, bipyridine, and terpyridine are fundamental building blocks in this field. cmu.edursc.org

The this compound ligand is particularly interesting for supramolecular chemistry due to its amphiphilic nature: the polar pyridine "head" can coordinate to metal ions, while the non-polar pentyl "tail" can engage in hydrophobic or van der Waals interactions. These combined interactions can drive the self-assembly of complexes in solution or the solid state. nih.gov

Research has shown that platinum(II) and palladium(II) complexes with simple pyridine ligands can self-assemble in non-polar solvents to form supramolecular polymers and metallogels, driven by a combination of π-π stacking and metal-metal interactions. nih.gov The introduction of an alkyl chain like a pentyl group can further influence this assembly. For example, Hofmann-like coordination polymers of the type Fe[4-(3-pentyl)pyridine]₂[Au(CN)₂]₂ have been synthesized, where the pentylpyridine ligand plays a crucial role in defining the structure and enabling guest inclusion, which can affect the material's magnetic (spin-crossover) properties. acs.org The self-assembly process is highly dependent on the ligand structure, the metal ion, and even the counter-anions present, which can affect crystal packing and the formation of extended hydrogen-bonded networks. cmu.edumdpi.com

Table 3: Examples of Supramolecular Systems with Pyridine-based Ligands

| System | Ligand Type | Driving Forces for Assembly | Resulting Structure | Reference |

| Palladium(II) and Platinum(II) Complexes | trans-bis(pyridine) | π-π stacking, Metal-metal interactions | Supramolecular polymers, metallogels | nih.gov |

| Cobalt(II) and Zinc(II) Complexes | Terpyridine derivatives with H-bonding sites | Metal coordination, Hydrogen bonding | 2D interwoven grids, 1D polymeric chains | cmu.edu |

| Iron(II) Coordination Polymer | 4-(3-Pentyl)pyridine | Metal coordination, Host-guest interactions | 3D Hofmann-like network | acs.org |

| Iron(II) Coordination Polymers | Substituted Pyridines | Metal coordination, Argentophilic (Ag-Ag) interactions | 2D bilayer sheets | mdpi.com |

| Platinum(II) Complexes | 2,6-bis(N-alkylbenzimidazol-2′-yl)pyridine | Metal coordination, π-π stacking | Nanoaggregates, morphological transformation upon UV irradiation | rsc.org |

Spin Crossover (SCO) Complexes and Frameworks

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes, most notably with iron(II) (Fe(II)), where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature, pressure, or light. researchgate.netresearchgate.net This transition is accompanied by changes in magnetic properties, color, and molecular structure, making SCO compounds promising candidates for molecular switches and data storage devices. researchgate.net

The ligand field environment around the metal ion is a critical determinant of whether a complex will exhibit SCO. Pyridine-based ligands are frequently used in the construction of SCO frameworks. A common strategy involves creating two-dimensional (2D) Hofmann-type coordination polymers with the general formula {Fe(L)₂[M(CN)₄]} (where L is a pyridine-type ligand and M is a metal like Ni, Pd, or Pt) or {Fe(L)₂[M'(CN)₂]₂} (where M' = Ag or Au). researchgate.netacs.orgmdpi.com In these structures, the Fe(II) ions are in a pseudo-octahedral environment, equatorially bridged by cyanometallate units, with the pyridine-based ligands occupying the axial positions. acs.orgmdpi.com The electronic and steric properties of the axial ligand 'L' can tune the ligand field strength and the cooperativity of the spin transition.

Specific research on SCO complexes utilizing this compound as the axial ligand is not prominently featured in the scientific literature. However, studies on its structural isomer, 4-(3-pentyl)pyridine, provide significant insight into how a pentyl-substituted pyridine participates in SCO frameworks. In the complex [Fe(4-(3-pentyl)pyridine)₂{Au(CN)₂}₂], the ligand acts as an axial cap in a 2D Hofmann-type network. researchgate.net The presence of the bulky, aliphatic pentyl group influences the packing of the 2D layers. Research has shown that inserting guest molecules like chlorobenzene (B131634) or dichlorobenzene isomers into the voids of the framework Fe[4-(3-pentyl)pyridine]₂[Au(CN)₂]₂ can enhance the chemical pressure and systematically tune the SCO temperature. nih.govrsc.org For instance, the introduction of a p-dichlorobenzene guest molecule leads to the shortest interlayer distance and the highest crossover temperature among the studied dichlorobenzene isomers. nih.govrsc.org

A study on a similar complex, Fe[4-(3-pentyl)pyridine]₂[Au(CN)₂]₂·o-xylene, demonstrated an abrupt spin transition with a thermal hysteresis loop of 4 K (T½↓ = 196 K, T½↑ = 200 K), a key feature for memory applications. mdpi.com Without the guest molecules, the complex remained in the high-spin state at all temperatures, highlighting the crucial role of intermolecular interactions and crystal packing in inducing the SCO behavior. mdpi.com

| Complex | Guest Molecule | T½ (Spin Transition Temperature) | Hysteresis Width | Reference |

| Fe[4-(3-pentyl)pyridine]₂[Au(CN)₂]₂ | o-xylene | 196 K (cooling), 200 K (heating) | 4 K | mdpi.com |

| Fe[4-(3-pentyl)pyridine]₂[Au(CN)₂]₂ | p-dichlorobenzene | Highest T½ among dichlorobenzene isomers | Not specified | nih.govrsc.org |

| Fe[4-(3-pentyl)pyridine]₂[Au(CN)₂]₂ | None | No SCO observed | N/A | mdpi.com |

This table presents data for the isomer 4-(3-pentyl)pyridine to illustrate the principles of SCO in related systems.

Crystal Engineering with this compound Ligands

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. nih.gov In the context of coordination chemistry, it involves selecting metal ions and organic ligands to build coordination polymers or supramolecular networks with desired topologies and properties. rsc.org Ligands like this compound are valuable tools in crystal engineering due to the specific attributes conferred by the pentyl group.

The primary role of this compound in crystal engineering would be to act as a monodentate ligand, coordinating to a metal center via its pyridine nitrogen atom. The key feature for crystal engineering is the long, flexible, and hydrophobic pentyl chain at the 2-position. Its influence is mainly steric and through weak intermolecular forces:

Steric Influence : The bulk of the pentyl group adjacent to the coordination site can control the number of ligands that bind to a metal center and influence the geometry of the complex. It can prevent the formation of highly packed structures and create voids or channels within the crystal lattice, which could potentially be used for guest inclusion.

Supramolecular Assembly : The hydrophobic pentyl chains can engage in van der Waals interactions, leading to the self-assembly of complexes into specific arrangements. For instance, alkyl chains on neighboring complexes can interdigitate, leading to layered or pillared structures. This is a common strategy used to control the spacing and interaction between layers in Hofmann-type frameworks. researchgate.netmdpi.com

While specific studies detailing extensive crystal engineering with this compound are scarce, the principles are well-demonstrated in the broader family of coordination polymers built from substituted pyridines. mdpi.com The systematic design of Hofmann-like SCO complexes {Fe(L)₂[Ag(CN)₂]₂} shows that the bulk of the substituent on the pyridine ligand directly affects the interlayer spacing and can impose a "chemical pressure" on the Fe(II) centers, thereby tuning the spin crossover properties. mdpi.com It is expected that the this compound ligand would function similarly, with its steric profile being a key determinant in the final supramolecular architecture and its resulting physical properties.

Biological and Biomedical Research on 2 Pentylpyridine

Investigation of Biological Activities of 2-Pentylpyridine Derivatives

The pyridine (B92270) ring is a common feature in compounds studied for various therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.aibenthamscience.comresearchgate.net Modifications to this basic structure, including the creation of this compound derivatives, are a key strategy in the search for novel bioactive agents.

The search for new antimicrobial agents has led researchers to investigate various pyridine derivatives. While this compound itself, produced by a Streptomyces strain, has demonstrated slight activity against Saccharomyces cerevisiae, Escherichia coli, and Klebsiella pneumoniae, its derivatives have shown more significant potential. nih.gov

Heterocyclic compounds that include an azetidin-2-one (B1220530) ring fused with a pyridine structure have been found to exhibit both antibacterial and antifungal properties. scirp.org For instance, studies on newly synthesized pyridine-containing azetidine-2-one derivatives showed that specific compounds, namely 3-chloro-1-(4-fluorophenyl)-4-(pyridine-3-yl) azetidine-2-one and 3-chloro-1-(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one, were the most potent against a range of bacterial and fungal strains. nih.gov Another derivative, 2-chloro-N-pentylpyridine-3-sulfonamide, is also considered a candidate for antimicrobial activity, potentially by inhibiting the synthesis of folic acid in bacteria. smolecule.com The broad investigation into pyridine derivatives has revealed that their antimicrobial efficacy is often linked to specific substitutions on the pyridine ring. nih.govrsc.org

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound/Derivative Class | Target Organisms | Observed Activity | Reference(s) |

| This compound | S. cerevisiae, E. coli, K. pneumoniae | Slight activity | nih.gov |

| 3-chloro-1-(4-fluorophenyl)-4-(pyridine-3-yl) azetidine-2-one | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum | Potent activity | nih.gov |

| 3-chloro-1-(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum | Potent activity | nih.gov |

| 2-chloro-N-pentylpyridine-3-sulfonamide | Bacteria | Potential inhibitor of folic acid synthesis | smolecule.com |

| Pyridine-based isooxazoline complexes | Bacteria and Fungi | Demonstrated antimicrobial activities | rsc.org |

Indole derivatives incorporating a pentylpyridine structure have shown notable anti-inflammatory properties. ajol.inforesearchgate.net Specifically, the compound 2-(1H-indol-3-yl)-6-methoxy-4-pentylpyridine-3,5-dicarbonitrile was reported to possess significant anti-inflammatory effects. ajol.inforesearchgate.net The general class of pyridine derivatives is widely recognized for its anti-inflammatory potential, which is a key reason for its prevalence in drug discovery research. benthamscience.comresearchgate.net Studies on related pyrimidine (B1678525) derivatives have identified compounds that act as selective COX-2 inhibitors, a well-known mechanism for anti-inflammatory action. nih.gov This highlights the potential for pyridine-based molecules to modulate inflammatory pathways.

The pyridine scaffold is a cornerstone in the development of anticancer agents. mdpi.comnih.gov Research has extended to various derivatives, some of which are related to this compound, to assess their efficacy against cancer cells. For example, 2-chloro-N-pentylpyridine-3-sulfonamide has been identified as a compound of interest for further investigation into its anticancer properties. smolecule.com

A study focusing on novel pyridine derivatives found that one compound, designated 9a, exhibited potent anti-proliferative activity against the MCF-7 breast cancer cell line, inducing apoptosis with an IC50 of 20µM. qu.edu.qa This compound was also noted for having less toxicity on non-tumorigenic breast epithelial cells. qu.edu.qa Other research has evaluated a broad series of pyridine derivatives against 59 different human tumor cell lines, with several compounds showing significant antitumor activity at low concentrations. nih.gov The development of trilogy-function thiadiazole-triazole-pyridine derivatives has also yielded compounds with promising anticancer effects. amhsr.org

Table 2: Anticancer Activity of Selected Pyridine Derivatives

| Compound/Derivative Class | Cell Lines | Key Findings | Reference(s) |

| Compound 9a (a novel pyridine derivative) | MCF-7 (breast cancer) | Potent anti-proliferative activity; IC50 of 20µM; induced apoptosis. | qu.edu.qa |

| Various Pyridine Derivatives (2, 3, 4c, 6, 7, 9b, 10a, 11) | 59 human tumor cell lines (leukemia, melanoma, lung, etc.) | Exhibited better in vitro antitumor activities at low concentrations. | nih.gov |

| Thiazolidinediones with Pyridine | Cancer cell lines | A new class of antimicrobial agents, some also investigated for anticancer potential. | rsc.org |

| Thia-triazole-pyridine derivatives | MCF-7 and WRL68 | Some compounds showed promising anti-cancer activity. | amhsr.org |

Anti-inflammatory Studies

Medicinal Chemistry Applications

Beyond the direct investigation of its biological effects, this compound serves a crucial role in medicinal chemistry as a starting material and a model for understanding how chemical structure relates to biological function.

This compound is recognized as an important raw material and intermediate in organic synthesis. cymitquimica.comlookchem.com Its structure serves as a versatile building block for creating more complex molecules, including various pharmaceuticals and agrochemicals. ontosight.aicymitquimica.com Chemical suppliers market this compound specifically as a pharmaceutical intermediate, underscoring its role in the production pipeline of medicinal compounds. lookchem.comchembk.comguidechem.com The presence of the nitrogen atom in the pyridine ring allows for a variety of chemical reactions, making it a valuable component for synthetic organic chemists. cymitquimica.com

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. The pyridine scaffold is a frequent subject of such studies. benthamscience.com For derivatives of pyridine, research has shown that the type, number, and position of substituent groups on the ring are critical in determining their pharmacological effects. mdpi.comnih.gov

For instance, SAR studies on the antiproliferative activity of pyridine derivatives revealed that the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance their effectiveness against cancer cell lines. nih.gov Conversely, the addition of halogen atoms or other bulky groups tended to decrease antiproliferative activity. nih.gov In the context of antimicrobial agents, SAR studies have helped optimize compounds like 2-chloro-N-pentylpyridine-3-sulfonamide to improve their biological efficacy. smolecule.com These studies provide a rational basis for designing new, more potent pyridine-based drugs by modifying the core structure, including variations of the alkyl chain found in this compound. mdpi.comsmolecule.com

Role as a Pharmaceutical Intermediate

Studies on Interaction with Biological Targets

Research into the biological activities of this compound has revealed interactions with several distinct biological targets, ranging from microbial organisms to specific protein receptors. These studies, employing various methodologies, have begun to elucidate the compound's role in biological systems, particularly as a naturally occurring volatile compound. The primary areas of investigation have focused on its antimicrobial properties, its interaction with olfactory receptors, and its binding affinity for plant-based proteins.

Antimicrobial Activity

This compound produced by a Streptomyces strain has been identified as having weak antimicrobial effects. In agar (B569324) diffusion assays, the compound was tested against a panel of microorganisms. The findings indicated a slight inhibitory activity against the yeast Saccharomyces cerevisiae and the bacteria Escherichia coli and Klebsiella pneumoniae. mdpi.com These results suggest that this compound may play a role in the chemical defense mechanisms of the producing organism.

The table below summarizes the observed antimicrobial activity. The data is based on agar diffusion assays where a paper disc soaked with a methanolic solution of this compound was placed on a seeded agar plate. mdpi.com

| Target Organism | Type | Assay Method | Result |

| Saccharomyces cerevisiae | Yeast | Agar Diffusion Assay | Slight Inhibition mdpi.com |

| Escherichia coli | Bacterium | Agar Diffusion Assay | Slight Inhibition mdpi.com |

| Klebsiella pneumoniae | Bacterium | Agar Diffusion Assay | Slight Inhibition mdpi.com |

Table 1: Summary of Antimicrobial Activity of this compound

Interaction with Olfactory Receptors

As a volatile organic compound found in various foods, this compound has been investigated for its ability to interact with human odorant receptors (ORs). In a large-scale screening of key food odorants against a panel of human ORs, this compound was tested for its agonist activity. acs.orgresearchgate.net The study utilized a luciferase-based assay to measure receptor activation in response to the compound.

| Target Receptor | Assay Type | Concentration Tested | Result |

| Human Odorant Receptor 5M3 (OR5M3) | Luciferase Reporter Assay | 300 µmol/L | No verifiable concentration-dependent activation (classified as false positive) acs.orgresearchgate.net |

Table 2: Interaction of this compound with a Human Olfactory Receptor

Binding to Plant Proteins

The interaction of this compound with food macromolecules, specifically soy proteins, has been a subject of research due to its contribution to the flavor profile of soybean products. researchgate.netfoodb.ca Studies have investigated how different physicochemical conditions affect the binding and retention of this compound within the soy protein isolate (SPI) matrix. This binding is a critical factor in the compound's presence and perception in food systems. The synthesis and retention of this compound are significantly influenced by pH, with the highest levels being formed and bound at neutral pH. dss.go.th

The research indicates that the binding mechanism is complex, influenced by temperature, pH, and ionic strength. These interactions are crucial for understanding and potentially mitigating the off-flavors associated with some plant-based protein products. researchgate.net

| Condition Varied | Observation | Implied Interaction Effect |

| pH | Highest concentration of this compound found in the protein fraction at pH 7 compared to pH 4.5 or pH 9. dss.go.th | pH affects protein conformation and/or the formation reaction, influencing binding/retention. |

| Temperature | More this compound was bound at 74 °C than at 25 °C. researchgate.net | Increased temperature may enhance hydrophobic interactions or expose more binding sites. |

| Binding Affinity | Greater binding affinity was observed at 4 °C than at 25 °C. researchgate.net | Suggests the binding process may be exothermic. |

| Ionic Strength | Binding affinity decreased with increased NaCl concentrations. researchgate.net | Suggests that electrostatic interactions may play a role in the binding process. |

| UV Light | Exposure to UV light during processing increased the binding of this compound to soy protein. researchgate.net | UV light may induce conformational changes in the protein, creating more binding sites. |

Table 3: Factors Influencing the Interaction and Retention of this compound in Soy Protein Isolate

Role in Food Chemistry and Flavor Science

Occurrence and Contribution to Flavor Profiles

The identification of 2-pentylpyridine in a variety of food products underscores its importance in the field of flavor chemistry.

Scientific studies have consistently identified this compound in a range of roasted and fried foods. For instance, it has been detected as a volatile component in fried chicken, contributing to its characteristic aroma. Research has also confirmed its presence in roasted beef, where it is recognized as a significant flavor volatile. Furthermore, this compound has been identified in French fries. The compound is also a known constituent of the aroma of roasted sesame seeds. In a study on the volatile compounds in roasted mutton, this compound was identified as one of the key components. Its presence has also been noted in the aroma of roasted peanuts.

Table 1: Occurrence of this compound in Various Food Products

| Food Product | Method of Preparation |

| Chicken | Fried |

| Beef | Roasted |

| French Fries | Fried |

| Sesame Seeds | Roasted |

| Mutton | Roasted |

| Peanuts | Roasted |

Identification in Roasted and Fried Food Products

Mechanisms of Formation in Food Matrices

The formation of this compound in food is a complex process, primarily linked to the thermal degradation of lipids and their interaction with other food components.

In soybean protein isolates, the formation of this compound has been linked to the thermal degradation of hydroperoxides of linoleic and linolenic acids in the presence of an ammonia (B1221849) source. Specifically, the autoxidation of linoleic acid is a key pathway leading to the generation of this compound.

The interaction between lipid degradation products and the Maillard reaction is a significant contributor to the formation of this compound. The compound can be formed from the reaction of aldehydes, such as pentanal, which are products of lipid oxidation, with ammonia released during the Maillard reaction. Studies have shown that the degradation of linoleic acid in the presence of amino acids leads to the formation of this compound. The reaction between 2,4-decadienal, a secondary product of linoleic acid oxidation, and an ammonia source is a proposed pathway for its formation.

Analytical Methodologies for Detection and Quantification in Food

A variety of analytical techniques are employed to detect and quantify this compound in food samples. Gas chromatography-mass spectrometry (GC-MS) is a commonly used method for the identification and quantification of this volatile compound. Solid-phase microextraction (SPME) is often used as a sample preparation technique to extract and concentrate volatile compounds, including this compound, from the food matrix prior to GC-MS analysis. Another effective technique is the use of a nitrogen-phosphorus detector (NPD) in gas chromatography, which offers high selectivity for nitrogen-containing compounds like pyridines.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile compounds, including this compound, in complex food matrices. mdpi.com This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

In the analysis of this compound, a sample preparation step is often required to extract and concentrate the volatile compounds from the food product. A widely used technique is headspace solid-phase microextraction (SPME), where a coated fiber is exposed to the headspace above the sample to adsorb volatile analytes. researchgate.netoup.com The fiber is then transferred to the hot injector of the gas chromatograph, where the analytes are desorbed and enter the GC column for separation. oup.com

Researchers have utilized GC-MS to identify and quantify this compound in a variety of foods. For instance, in a study on freshly roasted peanuts, GC-MS analysis identified this compound as one of the volatile compounds that correlated with oxidized flavors, alongside other compounds like hexanal, octanal, and nonanal. nih.gov In studies of soy protein isolate, a Hewlett-Packard GC-MS system equipped with an electron ionization detector was used to measure this compound levels, highlighting its role in off-flavor development. dss.go.thdss.go.th The mass spectrometer identifies compounds based on their unique mass spectrum, which is a fragmentation pattern resulting from electron ionization. For this compound, the ion at a mass-to-charge ratio (m/z) of 93 is typically used for quantification. dss.go.thdss.go.th

The table below summarizes findings from various studies that have employed GC-MS for the analysis of this compound.

Stable Isotope Labeling Techniques

Stable Isotope Labeling is a powerful tool used in conjunction with GC-MS to achieve accurate quantification and to elucidate the formation pathways of flavor compounds like this compound. symeres.com This technique involves using molecules in which one or more atoms have been replaced by a stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.com

In quantitative analysis, a known amount of an isotopically labeled version of the target analyte (e.g., deuterium-labeled this compound) is added to the sample as an internal standard at the beginning of the sample preparation process. dss.go.th Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it experiences the same losses during extraction and analysis. The ratio of the native compound to the labeled standard is measured by GC-MS, allowing for precise quantification that corrects for variations in sample workup and instrument response. dss.go.th For example, deuterium-labeled this compound (with five or six deuteriums) has been used as an internal standard to determine the levels of native this compound in soybean flours and protein isolates. dss.go.thresearchgate.net The mass spectrometer can distinguish between the unlabeled compound (quantified using ion m/z 93) and the labeled standards (using ions m/z 98 and 99). dss.go.th

Furthermore, stable isotope labeling is instrumental in tracing the origins of the atoms within the this compound molecule, thereby confirming its formation precursors. In a pivotal study on soybean protein isolates, researchers used ¹³C-labeled 2,4-decadienal and ¹⁵N-labeled ammonia to demonstrate conclusively that these two compounds are direct precursors in the synthesis of this compound. dss.go.thresearchgate.net When these labeled precursors were added to the soy slurry, the resulting this compound detected by GC-MS contained the corresponding isotopes, providing direct evidence of the reaction pathway. dss.go.th This research also showed that certain amino acids with amide groups, such as asparagine and glutamine, could serve as a source of ammonia for the reaction. dss.go.thresearchgate.net

The table below presents research where stable isotope labeling was employed to study this compound.

Table 2: Application of Stable Isotope Labeling in this compound Research

| Study Focus | Labeled Compound(s) Used | Key Findings | Reference |

|---|---|---|---|

| Quantification in Soy Protein Isolate | Deuterium-labeled this compound (d₅/d₆) | Used as an internal standard to accurately quantify this compound, revealing its concentration is affected by processing pH. | dss.go.th |

| Precursor Identification in Soy Protein Isolate | ¹³C-2,4-decadienal and ¹⁵N-ammonia | Confirmed that this compound is synthesized from the interaction of 2,4-decadienal (a lipid oxidation product) and ammonia (from amino acids). | dss.go.thresearchgate.net |

Environmental Studies and Degradation

Environmental Fate and Transport Mechanisms

The environmental fate and transport of a chemical describe its movement and transformation after being released into the environment. cdc.gov These processes are governed by the chemical's physical and chemical properties and the characteristics of the surrounding environment. cdc.govitrcweb.org For 2-Pentylpyridine, key properties from a safety data sheet for alkyl pyridine (B92270) derivatives indicate its likely behavior. jubilantingrevia.com

The partitioning of the compound between different environmental media, such as water, soil, and air, is critical. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a substance's tendency to adsorb to soil or sediment. A reported Koc value of 352.2 (Log Koc: 2.55) for an alkyl pyridine derivative suggests a moderate potential for adsorption to the organic matter in soil and sediment. jubilantingrevia.com The octanol-water partition coefficient (Log Kow), an indicator of bioaccumulation potential, is estimated at 2.39. jubilantingrevia.com This relatively low value suggests that the substance does not have a significant potential to bioaccumulate in organisms. jubilantingrevia.com